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The table below summarizes the key characteristics of [Pro³]-GIP and GIP(3-30)NH₂ based on the search

results.

Feature [Pro³]-GIP GIP(3-30)NH₂

Nature of
Compound

Synthetic GIP analog [1] [2] Naturally occurring metabolite of GIP
(produced via DPP-4 cleavage) [3] [4] [5]

Species
Specificity

Acts as a partial agonist on
human GIPR; a competitive
antagonist on rat and mouse
GIPRs [6]

High affinity for human and primate GIPRs;
low affinity for rodent GIPRs (key difference

of a single amino acid at position 18) [3] [4]

Receptor Binding
Affinity (Ki or Kd)

Information missing Human GIPR: 2.0 nM [3]

Antagonist
Potency (pA2)

Information missing Human GIPR (cAMP inhibition): 16.8 nM [3]

In Vivo Efficacy
(Human)

Information missing Reduces GIP-induced insulin secretion by

82% during hyperglycaemic clamp [6] [7]
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Feature [Pro³]-GIP GIP(3-30)NH₂

Signaling
Pathways
Inhibited

Information missing Broad inhibition: cAMP accumulation, β-
arrestin 1 & 2 recruitment, and receptor

internalization [3]

Key Experimental
Model

In vitro receptor studies [6] Randomized, double-blinded, placebo-

controlled, crossover human study [6]

Detailed Antagonist Profiles and Experimental Data

Here is a more detailed look at the experimental data and proposed mechanisms for each antagonist.

GIP(3-30)NH₂

GIP(3-30)NH₂ is a well-characterized, potent, and specific GIP receptor antagonist in humans.

Efficacy in Human Studies: In a key clinical trial, GIP(3-30)NH₂ infusion reduced GIP-induced
insulin secretion by 82% during a hyperglycaemic clamp. The glucose infusion rate required to

maintain the clamp was reduced to placebo levels, confirming its potent antagonistic effect in vivo [6]
[7].

Mechanism of Action: It is a competitive antagonist that broadly inhibits multiple GIPR signaling
pathways. It effectively blocks not only G protein-dependent signaling (cAMP accumulation) but also

G protein-independent pathways, including β-arrestin 1 and 2 recruitment and subsequent receptor
internalization [3].

Binding and Specificity: It binds with high affinity to the human GIP receptor (Kd of 2.0 nM) and

shows no significant binding or activity on 62 other related human GPCRs, including GLP-1,
glucagon, and secretin receptors, confirming its high selectivity [3].

Species-Specific Action: A critical finding is its strong species specificity. It has high affinity for
human and non-human primate GIPRs but low affinity for rat and mouse receptors. This underscores

the limitation of testing human peptides in rodent models and vice versa [3] [4].

[Pro³]-GIP

Information on [Pro³]-GIP is more limited in the provided search results, but key insights can be drawn.
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Dual Agonist/Antagonist Profile: [Pro³]-GIP is described as a full agonist at the human GIP receptor

but acts as a partial agonist and competitive antagonist at rat and mouse GIP receptors [6]. This
indicates that its activity is highly species-dependent.

Structural Focus: The compound was part of early structure-activity relationship (SAR) studies,
which highlighted that modifications at the N-terminus of GIP (positions 1, 3, and 4) are critical for

receptor binding and activation [1] [2]. The substitution at position 3 was intended to create a more
stable or potent analog.

Key Experimental Protocols Cited

The conclusions about these antagonists are drawn from rigorous experimental methodologies.

For GIP(3-30)NH₂ Human Study [6] [7]:
Design: A randomised, double-blinded, placebo-controlled, four-period crossover study.

Participants: 10 healthy male volunteers.
Intervention: Intravenous infusions of GIP(3-30)NH₂, GIP(1-42), a combination of both, or

placebo.
Primary Outcome: Insulin secretion and glucose infusion rates were measured during

hyperglycaemic clamp conditions.
For In Vitro Signaling Studies [3]:

Cell Models: Studies were performed in transiently transfected HEK293 and COS-7 cells
expressing the human GIP receptor.

Assays: Receptor binding, cAMP accumulation, and β-arrestin recruitment were measured to
assess antagonism across different signaling pathways.

Analysis: Schild plot analysis was used to confirm competitive antagonism and determine
potency (pA2).

Research Applications and Workflow

Based on their profiles, here is a guide for their potential use in research and a visualization of the

experimental workflow for characterizing a GIPR antagonist.
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Start: Characterize a GIPR Antagonist

Determine Research Model
(Human vs. Rodent)

For Human/Primate Models For Rodent Models

GIP(3-30)NH₂ is the
preferred antagonist

GIP(3-30)NH₂ is ineffective
Use species-specific antagonist

(e.g., rat GIP(3-30)NH₂)

High affinity binding (Kd ~2 nM)
Broad pathway inhibition
Validated in human trials

Research Applications:
- Define GIP physiology
- Study insulin secretion

- Investigate lipid metabolism
- Probe receptor signaling

[Pro³]-GIP acts as a
competitive antagonist

Click to download full resolution via product page

The diagram above illustrates the logical decision process for selecting and applying a GIP receptor

antagonist in a research context. The pathway shows that the choice is primarily determined by the species of

the research model, leading to distinct antagonist options and their associated characteristics, ultimately

contributing to various research applications.
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Conclusion

In summary, for researchers aiming to inhibit the GIP receptor in human or primate models, GIP(3-30)NH₂

is the most robust and well-validated tool, with comprehensive data from in vitro studies to human clinical

trials. Its characterization as a broad-spectrum, high-affinity, and specific antagonist makes it highly suitable

for probing GIP physiology.

In contrast, the role of [Pro³]-GIP is more complex and species-dependent. It serves as an antagonist in

rodent systems but acts as an agonist on the human receptor, limiting its utility for studying human GIP

biology. Its primary value lies in historical structure-activity relationship studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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